Compound Description: This compound serves as a crucial intermediate in the synthesis of 1-(2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. These derivatives, which share the core structure of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone, are being investigated for their antithrombotic properties. []
Relevance: This compound exhibits significant structural similarity to 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone. Both compounds share the 2-chlorophenyl and 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl substituents attached to a central ethyl group. The key difference lies in the replacement of the ketone group in 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone with a methyl acetate group in (S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate. []
Compound Description: Prasugrel is a thienopyridine prodrug that demonstrates potent inhibition of platelet aggregation and activation. Its biotransformation pathway involves a series of enzymatic reactions, ultimately leading to the formation of the pharmacologically active metabolite R-138727. [, , , ]
Compound Description: R-95913 is a key thiolactone intermediate formed during the metabolic activation pathway of prasugrel. It undergoes further cytochrome P450-mediated oxidation to yield the active metabolite R-138727. R-95913 is detectable in human plasma following prasugrel administration. [, , , ]
Relevance: R-95913 exhibits a close structural resemblance to 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone, sharing the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl moiety and a similar ketone-containing side chain. The key distinctions lie in the replacement of the 2-chlorophenyl group with a 2-fluorophenyl group and the presence of a cyclopropyl substituent in R-95913. Despite these minor variations, the significant structural overlap underscores their related metabolic pathways and potential for similar pharmacological activities. [, , , ]
Compound Description: R-138727 represents the pharmacologically active metabolite of prasugrel, responsible for its antiplatelet effects. It acts as a potent ADP-receptor antagonist, irreversibly binding to P2Y12 receptors and inhibiting platelet aggregation. [, , , ]
Compound Description: Clopidogrel, another thienopyridine antiplatelet agent, serves as a valuable point of reference. Like prasugrel, clopidogrel requires metabolic activation to exert its pharmacological effects. It undergoes a biotransformation process involving hydrolysis and oxidation to generate its active metabolite, which, similar to R-138727, irreversibly blocks P2Y12 receptors on platelets. [, , , , ]
Relevance: Clopidogrel and 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone share a striking structural similarity. Both compounds possess the same core structure: a 2-chlorophenyl group and a 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl substituent connected to a central ethyl group. This close structural resemblance underscores their classification within the thienopyridine family and suggests potential for similar pharmacological profiles. [, , , , ]
Compound Description: This compound is identified as a degradation product of clopidogrel bisulfate under both acidic and basic conditions. []
Relevance: This compound shares a significant structural resemblance with 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone. Both compounds feature a 2-chlorophenyl group and a 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl group linked to an acetic acid moiety. The slight structural variation arises from the absence of the methyl ester group in (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl) acetic acid compared to 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone. This close structural relationship underscores their common origin and potential for similar chemical behavior. []
Compound Description: This compound serves as a key precursor in the synthesis of a series of novel tetrahydrothieno[3,2-c]pyridine hydrazide derivatives. These derivatives, designed for potential antimicrobial activity, are synthesized by reacting N-(5-(4-chlorobenzylidene)-4-oxo-2-phenylthiazolidin-3-yl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide with phenylhydrazine in the presence of acetic acid. []
Relevance: While structurally more complex, N-(5-(4-chlorobenzylidene)-4-oxo-2-phenylthiazolidin-3-yl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide shares a crucial structural motif with 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone: the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl group linked to an acetamide moiety. This shared fragment suggests potential for overlapping chemical properties and biological activities between these compounds. []
Compound Description: This compound is a vital starting material in the synthesis of prasugrel. Its reaction with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone under basic conditions leads to the formation of the crucial intermediate, 1-cyclopropyl-2-(6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-yl)-2-(2-fluorophenyl)ethanone, which is subsequently transformed into prasugrel through oxidation and acylation steps. []
Relevance: This compound represents the core structural unit of the thienopyridine class, to which both clopidogrel and 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)ethanone belong. It highlights the common structural foundation underlying these compounds and their classification within the same chemical family. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.